N-Cyclopentylacetamide chemical properties and structure
N-Cyclopentylacetamide chemical properties and structure
An In-depth Technical Guide to N-Cyclopentylacetamide: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of N-Cyclopentylacetamide (CAS No. 25291-41-2), a secondary amide of interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental chemical data, detailed spectroscopic analysis, and practical synthetic protocols. We will explore the molecule's structural characteristics, physicochemical properties, and its role as a versatile chemical intermediate.
Molecular Structure and Physicochemical Properties
N-Cyclopentylacetamide is a simple yet functionally significant molecule featuring a five-membered cycloalkane ring bonded to the nitrogen atom of an acetamide group. This structure imparts a combination of lipophilicity from the cyclopentyl moiety and polar characteristics from the amide linkage, which is capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen).
The IUPAC name for this compound is N-cyclopentylacetamide .[1] It is also known by synonyms such as Acetamidocyclopentane and N-Acetylcyclopentane-1-amine.[2] Its structural and key chemical identifiers are summarized in the table below.
Table 1: Chemical and Physical Properties of N-Cyclopentylacetamide
| Property | Value | Source(s) |
| IUPAC Name | N-cyclopentylacetamide | [1] |
| CAS Number | 25291-41-2 | [1] |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1] |
| Canonical SMILES | CC(=O)NC1CCCC1 | [1] |
| InChI Key | JTSGEWHPQPAXOR-UHFFFAOYSA-N | [1] |
| Physical State | Expected to be a liquid or low-melting solid at STP | Inferred |
| Boiling Point | Data not readily available in literature | N/A |
| Melting Point | Data not readily available in literature | N/A |
| Solubility | Expected to be soluble in organic solvents (e.g., DMF, DMSO, alcohols, chlorinated solvents) and sparingly soluble in water. | [3][4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| LogP (Computed) | 0.8 | [1] |
Note: Experimental boiling and melting point data are not consistently reported in publicly accessible literature. The physical state is inferred from its molecular weight and the properties of analogous structures.
Laboratory-Scale Synthesis: Acetylation of Cyclopentylamine
The most direct and common method for preparing N-Cyclopentylacetamide is through the N-acetylation of its corresponding primary amine, cyclopentylamine. This reaction is typically achieved using acetic anhydride, often in the presence of a base to neutralize the acetic acid byproduct. The causality behind this choice is straightforward: acetic anhydride is a highly effective and readily available acetylating agent, and the reaction proceeds with high atom economy and typically excellent yields.
The workflow for this synthesis is a standard procedure in organic chemistry, involving the reaction setup, workup to isolate the crude product, and subsequent purification.
Caption: General workflow for the synthesis of N-Cyclopentylacetamide.
Experimental Protocol
Objective: To synthesize N-Cyclopentylacetamide from cyclopentylamine and acetic anhydride.
Materials:
-
Cyclopentylamine (C₅H₁₁N, MW: 85.15 g/mol )
-
Acetic Anhydride ((CH₃CO)₂O, MW: 102.09 g/mol )
-
Triethylamine (Et₃N) or Pyridine (as base)
-
Dichloromethane (DCM) or Ethyl Acetate (as solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (1.0 eq) in dichloromethane (approx. 5-10 mL per gram of amine). Add triethylamine (1.2 eq) to the solution to act as a scavenger for the acetic acid byproduct.
-
Addition of Acetylating Agent: Cool the flask in an ice bath to 0 °C. Add acetic anhydride (1.1 eq) dropwise to the stirred solution using a syringe or dropping funnel. The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot has been completely consumed.
-
Workup: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel.
-
Liquid-Liquid Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine, saturated NaHCO₃ solution to remove excess acetic anhydride and acetic acid, and finally with brine to remove residual water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or waxy solid.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure N-Cyclopentylacetamide.
Spectroscopic Analysis and Structural Elucidation
Structural confirmation of the synthesized N-Cyclopentylacetamide is achieved through a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides definitive evidence for the structure by showing signals corresponding to each unique proton environment. An experimental spectrum in CDCl₃ confirms the expected proton signals.[5]
Table 2: ¹H NMR Spectral Data for N-Cyclopentylacetamide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.3-5.4 | broad singlet | 1H | H -N (Amide proton) |
| ~4.20 | multiplet | 1H | N-CH (Cyclopentyl methine) |
| ~1.96 | singlet | 3H | CH ₃ (Acetyl methyl) |
| ~1.3-1.8 | multiplet | 8H | -(CH ₂)₄- (Cyclopentyl methylene) |
| Data sourced from a 500 MHz spectrum in CDCl₃.[5] |
The broad singlet for the amide proton is characteristic and its chemical shift can be solvent-dependent. The methine proton on the cyclopentyl ring attached to the nitrogen is deshielded and appears as a multiplet around 4.20 ppm. The sharp singlet at approximately 1.96 ppm is a classic signal for an acetyl methyl group. The remaining eight protons of the cyclopentyl ring appear as a complex set of overlapping multiplets further upfield.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental ¹³C NMR data is not widely published, the chemical shifts can be reliably predicted based on established substituent effects. Five distinct carbon signals are expected.
Table 3: Predicted ¹³C NMR Chemical Shifts for N-Cyclopentylacetamide
| Predicted Shift (δ) ppm | Carbon Environment | Rationale |
| ~170 | C=O | Typical chemical shift for a secondary amide carbonyl carbon. |
| ~52 | N-C H | Methine carbon attached to nitrogen, significantly downfield. |
| ~33 | C H₂ (β to N) | Methylene carbons adjacent to the N-CH carbon. |
| ~24 | C H₂ (γ to N) | Methylene carbons beta to the N-CH carbon. |
| ~23 | C H₃ | Acetyl methyl carbon, characteristic upfield signal. |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups within the molecule. For N-Cyclopentylacetamide, the following characteristic absorption bands are expected:
-
~3300 cm⁻¹ (strong, broad): N-H stretching vibration, characteristic of a secondary amide.
-
~1640 cm⁻¹ (strong, sharp): C=O stretching vibration (Amide I band), a hallmark of the amide functional group.
-
~1550 cm⁻¹ (strong): N-H bending vibration (Amide II band).
-
2850-2960 cm⁻¹ (strong): C-H stretching vibrations from the cyclopentyl and methyl groups.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would show a distinct molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound.
-
Molecular Ion (M⁺): m/z = 127.1[1] Common fragmentation patterns would include the loss of the acetyl group and fragmentation of the cyclopentyl ring.
Applications in Research and Development
N-Cyclopentylacetamide is not widely documented as an end-product for commercial applications. Instead, its value lies in its role as a synthetic intermediate or building block .[6] The combination of a stable amide linker and a moderately lipophilic cycloalkyl group makes it a useful scaffold in medicinal and agricultural chemistry.
While direct applications are sparse, the utility of the N-cyclopentyl amide motif is evident in the broader chemical literature. For instance, the related compound 2-Amino-N-cyclopentylacetamide is recognized as a versatile building block for synthesizing novel therapeutic agents, where the cyclopentyl group can enhance lipophilicity and potentially improve the bioavailability of drug candidates.[7] This suggests that N-Cyclopentylacetamide could serve as a precursor or a non-functionalized analog in the development of new chemical entities, allowing researchers to probe the importance of other functional groups on a common scaffold.
Caption: Role of N-Cyclopentylacetamide as a chemical intermediate.
Safety, Handling, and Reactivity
Potential Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. (These GHS hazard statements are based on the notified classification for the isomer 2-Cyclopentylacetamide and should be considered applicable as a precaution.)
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle in a well-ventilated area or within a chemical fume hood to minimize inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
Chemical Reactivity:
-
Incompatibilities: N-Cyclopentylacetamide is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these materials can lead to vigorous reactions or decomposition.
-
Hydrolysis: Like other amides, it can be hydrolyzed to cyclopentylamine and acetic acid under strong acidic or basic conditions, typically requiring heat. It is generally stable under neutral conditions.
Conclusion
N-Cyclopentylacetamide is a foundational secondary amide whose value is primarily realized in its capacity as a synthetic intermediate. Its chemical properties are defined by the interplay between its polar amide head and nonpolar cycloalkyl tail. While comprehensive experimental data on its physical properties is limited, its synthesis is robust and its structure is readily confirmed by standard spectroscopic methods. For researchers in synthetic chemistry, N-Cyclopentylacetamide represents a simple, reliable building block for constructing more complex and potentially bioactive molecules.
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